

MU1787: A Potent and Selective Inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MU1787	
Cat. No.:	B13845929	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MU1787 is a potent and highly selective small molecule inhibitor of the Homeodomain-Interacting Protein Kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of multiple signaling pathways implicated in cancer, fibrosis, and other diseases. This document provides a comprehensive technical overview of **MU1787**, including its chemical properties, mechanism of action, synthesis, and biological activity. The information presented is intended to support further investigation and potential therapeutic development of this compound.

Introduction

Homeodomain-interacting protein kinases (HIPKs) are a family of four conserved nuclear serine/threonine kinases (HIPK1-4) that play pivotal roles in cellular processes such as apoptosis, proliferation, differentiation, and DNA damage response. Their dysregulation has been linked to various pathologies, making them attractive targets for therapeutic intervention. **MU1787** has emerged as a valuable chemical probe for studying the biological functions of HIPK1, HIPK2, and HIPK3 due to its high potency and selectivity.[1]

Chemical Properties and Synthesis



Chemical Structure

MU1787 is a furo[3,2-b]pyridine derivative.[1]

Chemical Name: 3-(1H-indazol-6-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine Molecular

Formula: C20H14N6O Molecular Weight: 354.37 g/mol

Synthesis

The synthesis of **MU1787** is based on a flexible methodology involving the chemoselective couplings of a 5-chloro-3-iodofuro[3,2-b]pyridine intermediate. This allows for the introduction of different substituents at the 3 and 5 positions of the furo[3,2-b]pyridine core.[1]

Detailed Synthesis Protocol:

A detailed, step-by-step experimental protocol for the synthesis of **MU1787** is not yet publicly available in the primary scientific literature. The published synthesis is described at a high level, focusing on the overall strategy rather than providing specific reaction conditions, reagent quantities, and purification methods.[1]

Mechanism of Action

MU1787 functions as an ATP-competitive inhibitor of HIPK1, HIPK2, and HIPK3. By binding to the ATP-binding pocket of these kinases, **MU1787** prevents the phosphorylation of their downstream substrates, thereby modulating the signaling pathways they regulate.

Biological Activity In Vitro Kinase Inhibitory Activity

MU1787 demonstrates potent inhibitory activity against HIPK1, HIPK2, and HIPK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Kinase	IC50 (nM)
HIPK1	285
HIPK2	123
HIPK3	283

Table 1: In vitro inhibitory activity of **MU1787** against HIPK family kinases.

Kinase Selectivity

MU1787 is reported to be a highly selective inhibitor of HIPKs.[1] However, a comprehensive kinase selectivity profile, often determined through a broad panel screen (e.g., kinome scan), has not been published. This data would be crucial for a thorough understanding of its off-target effects and for its validation as a specific chemical probe.

Cellular Activity

Detailed protocols for cellular assays to evaluate the effects of **MU1787** on HIPK activity and downstream signaling in a cellular context are not yet available in the public domain. Such assays would be essential to confirm target engagement and to elucidate the functional consequences of HIPK inhibition by **MU1787**.

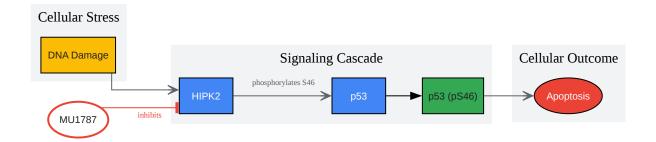
Signaling Pathways

HIPKs are integral components of several critical signaling pathways. Inhibition of HIPK1, HIPK2, and HIPK3 by **MU1787** is expected to modulate these pathways, leading to various cellular outcomes.

p53 Signaling Pathway

HIPK2 is a key regulator of the tumor suppressor p53. It directly phosphorylates p53 at Serine 46, a modification that is critical for the induction of apoptosis in response to DNA damage.[2] By inhibiting HIPK2, **MU1787** can be expected to interfere with this pro-apoptotic signal.





Click to download full resolution via product page

HIPK2-mediated p53 activation pathway and the inhibitory action of MU1787.

Wnt/β-catenin Signaling Pathway

HIPKs have been shown to regulate the Wnt/β-catenin signaling pathway. The specific mechanisms and the direct impact of **MU1787** on this pathway require further investigation.

TGF-β Signaling Pathway

The TGF- β signaling pathway, which is involved in cell growth, differentiation, and fibrosis, is also modulated by HIPKs. The effect of **MU1787** on TGF- β -mediated cellular responses is an area for future research.

In Vivo Studies

To date, no in vivo efficacy, pharmacokinetic, or toxicology studies for **MU1787** have been published. Such studies are essential for evaluating the therapeutic potential of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, in vitro kinase assays, and cellular assays for **MU1787** are currently limited. The primary publication provides a general synthetic scheme but lacks the specific details required for replication.[1] Researchers interested in working with this compound would need to develop or optimize these protocols based on standard laboratory procedures.

Conclusion



MU1787 is a valuable research tool for investigating the roles of HIPK1, HIPK2, and HIPK3 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. However, to fully realize its potential as a therapeutic lead, further studies are required. These include the disclosure of a detailed synthesis protocol, comprehensive kinase selectivity profiling, and thorough in vivo characterization of its efficacy, pharmacokinetics, and safety. The elucidation of its precise effects on downstream signaling pathways in various cellular contexts will also be critical for advancing our understanding of HIPK biology and the therapeutic utility of their inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MU1787: A Potent and Selective Inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13845929#what-is-mu1787-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com